![molecular formula C16H17N2O2P B14189146 P,P-Diphenyl-N-[(prop-2-en-1-yl)carbamoyl]phosphinic amide CAS No. 922712-20-7](/img/structure/B14189146.png)
P,P-Diphenyl-N-[(prop-2-en-1-yl)carbamoyl]phosphinic amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P,P-Diphenyl-N-[(prop-2-en-1-yl)carbamoyl]phosphinic amide: is a chemical compound with the molecular formula C15H14NOP It is a member of the phosphinic amide family, characterized by the presence of a phosphinic amide group attached to a diphenyl structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of P,P-Diphenyl-N-[(prop-2-en-1-yl)carbamoyl]phosphinic amide typically involves the reaction of diphenylphosphinic chloride with an appropriate amine, such as allylamine, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions: P,P-Diphenyl-N-[(prop-2-en-1-yl)carbamoyl]phosphinic amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic amide to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Phosphinic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic amides depending on the nucleophile used.
科学的研究の応用
P,P-Diphenyl-N-[(prop-2-en-1-yl)carbamoyl]phosphinic amide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of P,P-Diphenyl-N-[(prop-2-en-1-yl)carbamoyl]phosphinic amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
- P,P-Diphenyl-N-(2-phenylethyl)phosphinic amide
- P,P-Diphenyl-N-2-pyrimidinylphosphinous amide
- P,P-Diphenyl-N-(1-phenylethyl)phosphinic amide
Comparison: P,P-Diphenyl-N-[(prop-2-en-1-yl)carbamoyl]phosphinic amide is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical reactivity and potential applications. Compared to its analogs, this compound may exhibit different reactivity patterns in substitution and oxidation reactions, making it valuable for specific synthetic and research purposes.
特性
CAS番号 |
922712-20-7 |
|---|---|
分子式 |
C16H17N2O2P |
分子量 |
300.29 g/mol |
IUPAC名 |
1-diphenylphosphoryl-3-prop-2-enylurea |
InChI |
InChI=1S/C16H17N2O2P/c1-2-13-17-16(19)18-21(20,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2,(H2,17,18,19,20) |
InChIキー |
VNIUUXAOFGBCQC-UHFFFAOYSA-N |
正規SMILES |
C=CCNC(=O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


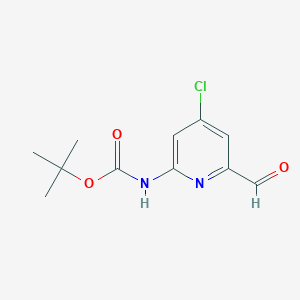

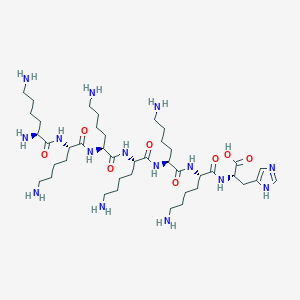
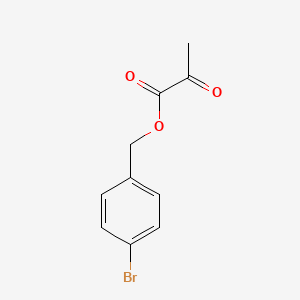
![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-(trifluoromethyl)-](/img/structure/B14189092.png)

![phenyl(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B14189104.png)
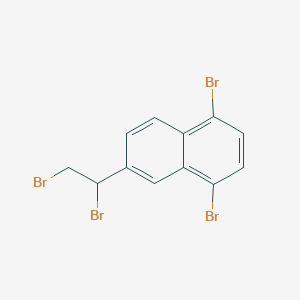
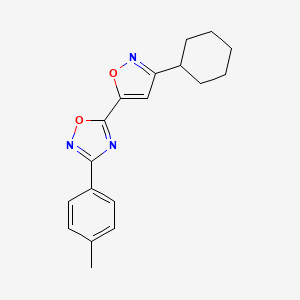
![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]aniline](/img/structure/B14189115.png)
![Morpholine, 4-[2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethyl]-](/img/structure/B14189121.png)
![Ethyl 3-[(2-amino-4,5-dichlorophenyl)ethynyl]benzoate](/img/structure/B14189128.png)
acetic acid](/img/structure/B14189140.png)
![8-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14189153.png)
